Acetamide, N-(1-methylethyl)-N-(5-methyl-4-isoxazolyl)-
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Overview
Description
Acetamide, N-(1-methylethyl)-N-(5-methyl-4-isoxazolyl)- is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of an acetamide group attached to an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(1-methylethyl)-N-(5-methyl-4-isoxazolyl)- typically involves the reaction of isoxazole derivatives with acetamide precursors. Common synthetic routes may include:
Nucleophilic substitution reactions: Isoxazole derivatives can undergo nucleophilic substitution with acetamide precursors under controlled conditions.
Catalytic reactions: Catalysts such as acids or bases may be used to facilitate the reaction and improve yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as distillation, crystallization, and chromatography may be employed for purification.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(1-methylethyl)-N-(5-methyl-4-isoxazolyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The isoxazole ring can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted isoxazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of Acetamide, N-(1-methylethyl)-N-(5-methyl-4-isoxazolyl)- involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-(1-methylethyl)-N-(4-isoxazolyl)-: Similar structure but with different substitution on the isoxazole ring.
Acetamide, N-(1-methylethyl)-N-(3-isoxazolyl)-: Another isomer with a different position of the isoxazole ring.
Uniqueness
Acetamide, N-(1-methylethyl)-N-(5-methyl-4-isoxazolyl)- is unique due to its specific substitution pattern on the isoxazole ring, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C9H14N2O2 |
---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
N-(5-methyl-1,2-oxazol-4-yl)-N-propan-2-ylacetamide |
InChI |
InChI=1S/C9H14N2O2/c1-6(2)11(8(4)12)9-5-10-13-7(9)3/h5-6H,1-4H3 |
InChI Key |
YNWIMBWYXIWGSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NO1)N(C(C)C)C(=O)C |
Origin of Product |
United States |
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